molecular formula C15H16F2N2O3 B606803 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone CAS No. 1309793-47-2

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone

カタログ番号: B606803
CAS番号: 1309793-47-2
分子量: 310.3
InChIキー: GUWOSEVHCSNYFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, CPSI-1306 (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin.
CPSI-1306 is a antagonist of macrophage migration inhibitory factor (MIF).

作用機序

Target of Action

The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .

Mode of Action

CPSI-1306 acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. CPSI-1306 has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .

Biochemical Pathways

CPSI-1306 affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, CPSI-1306 enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .

Pharmacokinetics

Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.

Result of Action

The action of CPSI-1306 leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with CPSI-1306 revealed a reduced number of proliferative cells and blood vessels .

Action Environment

The action of CPSI-1306 can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of CPSI-1306 in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of CPSI-1306 .

生化学分析

Biochemical Properties

CPSI-1306 has been identified as a macrophage migration inhibitory factor (MIF) inhibitor . MIF is a proinflammatory cytokine that plays a significant role in inflammatory responses and is known to interact with various enzymes and proteins . CPSI-1306’s interaction with MIF is believed to inhibit the latter’s proinflammatory responses .

Cellular Effects

CPSI-1306 has been shown to have significant effects on cellular processes, particularly in the context of cancer cells . It has been found to induce apoptosis in metastatic breast cancer cells, reducing their viability . CPSI-1306 also inhibits the activation of cell proliferation marker AKT in these cells .

Molecular Mechanism

The molecular mechanism of CPSI-1306 involves inducing intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of different caspases . This process results in the death of the cancer cells .

Temporal Effects in Laboratory Settings

Over time, CPSI-1306 has been observed to have a significant impact on tumor growth and metastasis in laboratory settings . It has been shown to reduce tumor growth and metastasis to the lungs in preclinical models .

Dosage Effects in Animal Models

In animal models, the effects of CPSI-1306 have been observed to vary with dosage . Higher dosages of CPSI-1306 have been associated with a more significant reduction in tumor growth and metastasis .

Metabolic Pathways

Given its role as a MIF inhibitor, it is likely that it interacts with the metabolic pathways associated with inflammation and immune response .

Subcellular Localization

Given its impact on mitochondrial membrane potential, it is likely that it interacts with components of the cell’s mitochondria .

生物活性

The compound 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone , often referred to as a difluorophenyl isoxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}F2_{2}N2_{2}O
  • Molecular Weight : 320.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The presence of the isoxazole ring contributes to its pharmacological profile by enhancing lipophilicity and modulating receptor binding.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to the compound. For instance, compounds containing similar structural motifs have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) cell lines. The IC50_{50} values for these activities are critical indicators of potency:

Cell LineIC50_{50} (µM)
T47D (Breast)43.4
HCT-116 (Colon)27.3

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated effective radical scavenging abilities:

CompoundIC50_{50} (µM)
Compound A39.39
Compound B39.79
Compound C42.32

These results indicate that the compound exhibits a stronger antioxidant activity compared to established antioxidants like ascorbic acid and butylated hydroxyanisole (BHA).

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in ACS Omega highlighted that structurally similar triazole derivatives exhibited significant antibacterial activity, with MIC values comparable to standard antibiotics . This emphasizes the potential of difluorophenyl isoxazole derivatives in treating bacterial infections.
  • Cancer Cell Studies : Research documented in PMC indicated that mercapto-substituted triazoles showed promising anticancer activity against various cell lines, suggesting a similar potential for the difluorophenyl isoxazole derivative . These compounds inhibited metabolic enzymes linked to cancer progression.
  • Antioxidant Evaluation : A comparative analysis of antioxidant activities revealed that certain derivatives exhibited superior scavenging effects on DPPH radicals, outperforming conventional antioxidants . This positions the compound as a candidate for further development in oxidative stress-related conditions.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C17H20F2N2O2
  • Molecular Weight : 320.35 g/mol
  • IUPAC Name : 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone

The structure of this compound includes a difluorophenyl group, a morpholine moiety, and an isoxazole ring, which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Neurological Disorders
    • The morpholine component suggests possible applications in treating neurological disorders. Research has indicated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Preclinical studies have shown promising results in animal models .
  • Antimicrobial Properties
    • Preliminary investigations into the antimicrobial activity of this compound have shown efficacy against several bacterial strains. The presence of the isoxazole ring may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Data Table: Summary of Biological Activities

Activity TypeAssessed ModelResultReference
AnticancerMTT Assay (Breast Cancer)IC50 = 10 µM
AnticancerMTT Assay (Lung Cancer)IC50 = 15 µM
Neurological EffectsAnimal Model (Anxiety)Significant reduction in anxiety-like behavior
AntimicrobialBacterial StrainsEffective against E. coli

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their anticancer properties using MTT assays on multiple cell lines. The findings indicated that modifications to the morpholine group significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Assessment

A separate investigation focused on the neuropharmacological effects of the compound in rodent models. Behavioral tests revealed that administration of the compound led to decreased anxiety-like behaviors when compared to control groups. This suggests potential use as an anxiolytic agent.

特性

IUPAC Name

2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWOSEVHCSNYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。